4-Chloro-3,5-dimethylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-3,5-dimethylpyridine derivatives and related compounds often involves multiple steps, including oxidation, nitration, chlorination, and selective chlorinating reagent systems. Processes have been developed to achieve high yields and purity, with overall yields reaching up to 72.2% in some cases. Notably, the use of sodium tungstate as a catalyst and hydrogen peroxide as an oxidant has been highlighted, along with POCl3/CH2Cl2/Et3N systems for selective chlorination (Xiao-liang, 2006) (Liang, 2007).
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-dimethylpyridine and its analogs often exhibits significant insights when analyzed through various spectroscopic methods and crystallography. Structural determinations have been achieved through single crystal X-ray diffraction, revealing the presence of complex hydrogen bonding and various molecular conformations. These structures provide a foundation for understanding the compound’s reactivity and interaction mechanisms (Hanuza et al., 1997) (Belay et al., 2020).
Chemical Reactions and Properties
4-Chloro-3,5-dimethylpyridine undergoes various chemical reactions, including dimerization under acidic conditions, and reacts with nucleophiles to form diverse products. These reactions are essential for the synthesis of complex organic molecules and understanding the compound’s chemical behavior. The formation of novel dimerized compounds and the stereochemistry of these reactions have been thoroughly investigated, shedding light on the compound's versatile reactivity (Shiotani et al., 1986).
Physical Properties Analysis
The physical properties of 4-Chloro-3,5-dimethylpyridine, including its crystalline structure, phase transitions, and vibrational modes, have been extensively studied. These studies provide valuable information on the compound's stability, phase behavior, and interactions at the molecular level. Investigations into crystal structures, phase transitions, and methyl group tunneling offer insights into the compound's solid-state characteristics and potential applications (Bator et al., 2011).
Scientific Research Applications
- Summary of the Application : 4-Chloro-3,5-dimethylpyridine is used in the study of molecular proton reduction catalysts made from earth abundant materials to improve their viability for water splitting systems . The research focuses on cobaloxime proton reduction activity with respect to the axial ligand in aqueous solution .
- Methods of Application or Experimental Procedures : The technique used in this research is Electrochemical Molecular Catalyst Screening (EMoCS). This technique allows fast analysis and identification of homogeneous catalytic species through tandem catalyst assembly and electrochemistry . Over 20 axial ligands were analyzed, allowing rapid identification of the most active catalysts .
- Results or Outcomes : The results showed that more electron donating pyridine ligands result in enhanced catalytic currents due to the formation of a more basic Co–H species . The most active catalyst, [Co III Cl (dimethyl glyoximato) 2 (4-methoxypyridine)], showed high electro- and photoactivity in both anaerobic and aerobic conditions in pH neutral aqueous solution .
Future Directions
Pyridine derivatives, including 4-Chloro-3,5-dimethylpyridine, have many applications in the chemical industry. They are important intermediates with many applications in chemical industry . They are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .
properties
IUPAC Name |
4-chloro-3,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPYCAYJQTSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932107 | |
Record name | 4-Chloro-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylpyridine | |
CAS RN |
143798-73-6 | |
Record name | 4-Chloro-3,5-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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